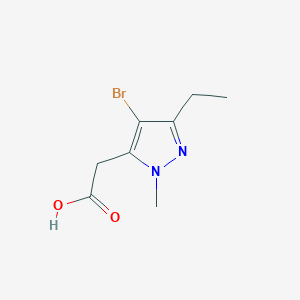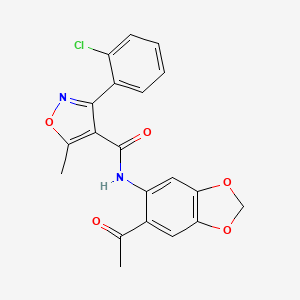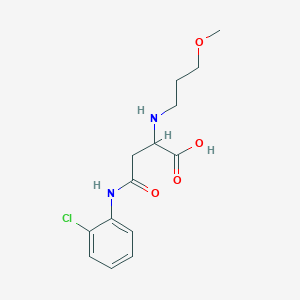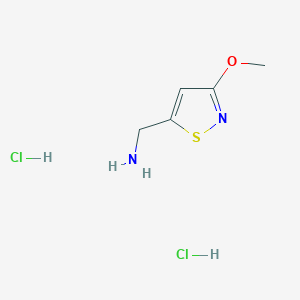
2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Pyrazole derivatives can be synthesized using various methods. One common method involves the reaction of hydrazones with nitroolefins mediated with strong bases . Another method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . The structures of the synthesized pyrazoles can be verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using techniques such as FTIR and 1H NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, they can react with titanium tetrachloride to afford binary adducts . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to form a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted using computational methods. For instance, its boiling point is predicted to be 799.1±60.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research highlights the utility of related pyrazole derivatives in synthesizing novel heterocyclic compounds, which are of significant interest due to their potential pharmacological activities. For instance, the synthesis of new fused and spiro heterocyclic systems from 3,5-pyrazolidinediones showcases the versatility of pyrazole-based compounds in creating structurally diverse molecules with potential bioactivity (Abdel-rahman et al., 2004).
Antimicrobial Activity
Pyrazole derivatives have been synthesized and characterized for their antimicrobial activity, demonstrating the chemical versatility and biological relevance of such compounds. A study on novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety showed that these compounds exhibit a fair degree of antimicrobial activity, suggesting the potential of pyrazole-based compounds in developing new antimicrobial agents (Reddy et al., 2013).
Green Chemistry Applications
The synthesis of pyrazole derivatives has been explored using green chemistry principles, highlighting the compound's role in environmentally friendly chemical synthesis. For example, the green one-pot solvent-free synthesis of Pyrano[2,3-c]-pyrazoles and Pyrazolo[1,5-a]pyrimidines showcases the application of pyrazole derivatives in developing sustainable chemical processes (Al-Matar et al., 2010).
Chemical Binding and Catalysis
Pyrazole derivatives are involved in studies related to chemical binding and catalysis, indicating their utility in intricate chemical processes. The addition of (Pyrazol-1-yl)acetyl and (Pyridin-2-yl)acetyl groups to the terminal amino group of a Phe−Gly dipeptide to afford ATCUN-like copper(II) binding sites illustrates the role of pyrazole-based compounds in modulating metal ion interactions, which is crucial for understanding catalysis and metalloprotein functions (Boa et al., 2005).
Thermodynamic and Conductivity Studies
Studies on the thermodynamic and conductivity properties of solutions involving acetic acid and pyrazole derivatives contribute to our understanding of their physical properties and interactions in various solvents, which is vital for designing new materials and chemical processes (Renda et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Similar compounds have been shown to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid. For example, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other compounds can influence the compound’s efficacy through competitive or non-competitive interactions .
Safety and Hazards
The safety and hazards associated with pyrazole derivatives can vary depending on their specific structure. For example, some pyrazole derivatives are classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that they can cause eye irritation, skin irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-(4-bromo-5-ethyl-2-methylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-5-8(9)6(4-7(12)13)11(2)10-5/h3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVSCMTYAJAWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Br)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1496937-16-6 |
Source


|
| Record name | 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenethyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2828184.png)



![9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2828193.png)



![3-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2828198.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2828199.png)

![N-[4-(5-Azaspiro[2.3]hexane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2828203.png)

![N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2828207.png)